1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine
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Overview
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to Phenyl Group: The dioxaborolane ring is then attached to a phenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base.
Formation of Azetidine Ring: The final step involves the formation of the azetidine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar dioxaborolane ring but is attached to an aniline group instead of an azetidine ring.
Phenylboronic Acid Pinacol Ester: Another similar compound with a dioxaborolane ring attached to a phenyl group.
Uniqueness
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other boron-containing compounds and enhances its versatility in various applications .
Properties
Molecular Formula |
C15H22BNO2 |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-6-8-13(9-7-12)17-10-5-11-17/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
WBQWYEMYJZMSKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC3 |
Origin of Product |
United States |
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